Cas no 107761-42-2 (β-Amyloid (1-42), human TFA)

β-Amyloid (1-42), human TFA structure
β-Amyloid (1-42), human TFA structure
商品名:β-Amyloid (1-42), human TFA
CAS番号:107761-42-2
MF:C203H311N55O60S
メガワット:4514.0389854908
MDL:MFCD00163049
CID:62697

β-Amyloid (1-42), human TFA 化学的及び物理的性質

名前と識別子

    • beta-Amyloid (1-42) human
    • L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-alpha-glutamyl-L-alpha-aspartyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine
    • Amyloid β Protein Fragment 1-42
    • Amyloid β-Protein (1-42)
    • Amyloid beta-Protein (Human, 1-42)
    • Amyloid β-Peptide (1-42) (human)
    • Amyloid β-Protein (1-42) (HFIP-treated)
    • Bate-Amyloid(1-42)human
    • BETA-AMYLOID PEPTIDE(1-42)
    • DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
    • TB500
    • β-Amyloid Peptide (1-42), rat
    • Amyloid Beta-Peptide (1-42) (human)
    • Amyloid?
    • A-Peptide (1-42) (human)
    • Bate-Amyloid(1-42)
    • 2-Amyloid(1-42) Human
    • (1-42) (human)
    • Beta-AMyloid(1-42)TB500
    • AMyloid b-Protein (1-42)
    • AB42, betaamyloid peptide
    • AMyloid (1-42) huMan peptide
    • Amyloidb-Peptide(1-42)(human)
    • β-Amyloid (1-42), human TFA
    • Amyloid β Protein Fragment 1-42, TFA
    • (1-42) (human)
    • Amyloid βH-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
    • REF DUPL: H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
    • Beta-Amyloid (1-42), sodium salt
    • Amyloid β-Peptide (1-42) (human) TFA
    • Soy peptide
    • Amyloid|A-Peptide (1-42) (human)
    • MDL: MFCD00163049
    • インチ: 1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,117-119,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106-,107-,108-,109-,110-,111-,112-,117?,118?,119?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,158-,159-,160-,161-,162-,163-,164-,165-,166-/m0/s1
    • InChIKey: XPESWQNHKICWDY-QYFPAAMGSA-N
    • ほほえんだ: C(O)(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(O)=O)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CC1C=CC(O)=CC=1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(O)=O)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC(O)=O)N

計算された属性

  • せいみつぶんしりょう: 4511.27000
  • 同位体原子数: 0
  • 水素結合ドナー数: 59
  • 水素結合受容体数: 68
  • 重原子数: 319
  • 回転可能化学結合数: 151
  • 複雑さ: 11400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 21
  • 不確定原子立体中心数: 21
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 1001
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ソリッド
  • ようかいど: Soluble in ammonium hydroxide, pH >9. Also soluble in DMSO.
  • PSA: 1840.49000
  • LogP: 1.35150
  • ようかいせい: 水に溶けない

β-Amyloid (1-42), human TFA セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: 24/25
  • ちょぞうじょうけん:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

β-Amyloid (1-42), human TFA 税関データ

  • 税関コード:29332900

β-Amyloid (1-42), human TFA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030016-20mg
β-Amyloid (1-42), human TFA
107761-42-2 ≥95% (HPLC)
20mg
¥4200 2023-09-11
MedChemExpress
HY-P1363-5mg
β-Amyloid (1-42), human TFA
107761-42-2 99.46%
5mg
¥8200 2024-04-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP1007-50 mg
Amyloid β-Peptide (1-42) human
107761-42-2 99.52%
50mg
¥32188.00 2022-04-26
TargetMol Chemicals
TP1007-10 mg
β-Amyloid (1-42), human
107761-42-2 99.52%
10mg
¥ 11,167 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A99280-1mg
Amyloid β Protein Fragment 1-42
107761-42-2 95%
1mg
¥398.0 2025-03-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP1007-10 mg
Amyloid β-Peptide (1-42) human
107761-42-2 99.52%
10mg
¥11922.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP1007-100 mg
Amyloid β-Peptide (1-42) human
107761-42-2 99.52%
100MG
¥48282.00 2022-04-26
Apollo Scientific
BIBA1000-1mg
Amyloid beta Protein fragment 1-42
107761-42-2
1mg
£650.00 2025-03-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050078-1mg
β-Amyloid (1-42), human TFA
107761-42-2 Aβ42 95%
1mg
¥359 2023-09-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050078-100mg
β-Amyloid (1-42), human TFA
107761-42-2 Aβ42 95%
100mg
¥8888 2023-09-11

β-Amyloid (1-42), human TFA サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:107761-42-2)β-Amyloid (1-42), human TFA
注文番号:A938986
在庫ステータス:in Stock/in Stock
はかる:1mg/5mg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 15:28
価格 ($):370.0/1028.0

β-Amyloid (1-42), human TFA 関連文献

β-Amyloid (1-42), human TFAに関する追加情報

Introduction to β-Amyloid (1-42), human TFA (CAS No. 107761-42-2)

β-Amyloid (1-42), human TFA (CAS No. 107761-42-2) is a significant peptide in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). This 42-amino acid peptide is a major component of the amyloid plaques found in the brains of AD patients. The peptide is derived from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase enzymes. Understanding the structure, function, and aggregation properties of β-Amyloid (1-42), human TFA is crucial for developing therapeutic strategies to combat AD.

The chemical structure of β-Amyloid (1-42), human TFA consists of a sequence of 42 amino acids, with the sequence being: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA. The presence of the trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it a preferred choice for research purposes. The peptide's tendency to aggregate into fibrils and oligomers is a key factor in its pathogenicity, as these aggregates are believed to disrupt cellular function and contribute to neurodegeneration.

Recent studies have shed light on the mechanisms by which β-Amyloid (1-42), human TFA contributes to AD pathology. One notable finding is the role of oligomeric forms of the peptide in synaptic dysfunction. Research has shown that soluble oligomers, rather than fibrils, are more toxic to neurons and can impair synaptic plasticity, leading to cognitive decline. This has led to a shift in focus from targeting amyloid plaques to targeting soluble oligomers in therapeutic development.

In addition to its direct neurotoxic effects, β-Amyloid (1-42), human TFA has been implicated in various secondary pathological processes. For instance, it can induce oxidative stress and inflammation, both of which exacerbate neuronal damage. Oxidative stress leads to the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Inflammation, on the other hand, involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines that further contribute to neurodegeneration.

The development of therapeutic strategies targeting β-Amyloid (1-42), human TFA has been an active area of research. One approach involves the use of small molecules that can inhibit the aggregation of the peptide or destabilize existing aggregates. Another approach is the use of antibodies that can bind to specific epitopes on the peptide and prevent its aggregation or clear existing aggregates. Clinical trials have shown promising results with some of these therapies, although challenges remain in terms of efficacy and safety.

Beyond pharmacological interventions, lifestyle factors such as diet and exercise have also been shown to influence the progression of AD. Studies have demonstrated that a diet rich in antioxidants and anti-inflammatory compounds can reduce oxidative stress and inflammation, thereby slowing down the accumulation of β-Amyloid (1-42), human TFA. Regular physical activity has also been associated with improved cognitive function and reduced risk of AD.

In conclusion, β-Amyloid (1-42), human TFA remains a central focus in Alzheimer's disease research due to its critical role in disease pathology. Advances in understanding its structure, function, and aggregation properties have paved the way for novel therapeutic approaches. Continued research is essential to fully unravel the complexities of AD and develop effective treatments that can improve the lives of millions affected by this devastating disease.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:107761-42-2)Soy Peptide Powder
sfd4545
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
atkchemica
(CAS:107761-42-2)β-Amyloid (1-42), human TFA
CL4495
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ